4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC guidelines, is 4-[(2S)-pyrrolidin-2-yl]benzonitrile . This nomenclature reflects three critical structural elements:
- A benzonitrile core (a benzene ring substituted with a cyano group at the para position).
- A pyrrolidine heterocycle (a five-membered saturated ring containing four carbon atoms and one nitrogen atom).
- The (2S) stereochemical designation, indicating the absolute configuration of the pyrrolidine substituent at the second carbon.
The numbering begins with the nitrile-bearing carbon as position 1 on the benzene ring. The pyrrolidine group attaches to position 4, while its stereocenter at C2 adopts the S configuration. This naming convention avoids ambiguity in regiochemistry and stereochemistry, distinguishing it from analogs like 4-(2-pyridyl)benzonitrile, which features an aromatic pyridine ring instead of pyrrolidine.
Molecular Formula and Stereochemical Configuration
The molecular formula of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is C₁₁H₁₂N₂ , with a molecular weight of 172.23 g/mol . The stereochemical configuration at the pyrrolidine’s C2 position profoundly influences the compound’s three-dimensional topology. Key features include:
The pyrrolidine ring’s non-planarity allows for pseudorotation , a dynamic process where the ring puckers into different conformations (e.g., envelope or twist forms). This flexibility enhances the molecule’s ability to interact with biological targets or synthetic reagents through adaptive binding modes.
X-ray Crystallographic Analysis of Stereoisomers
While direct X-ray crystallographic data for this compound remains unpublished, insights can be extrapolated from related compounds. For example, studies on pyrrolidine derivatives highlight common packing motifs influenced by hydrogen bonding and van der Waals interactions. In analogous structures:
- The nitrile group often participates in dipole-dipole interactions, stabilizing crystal lattices.
- The pyrrolidine ring adopts envelope conformations to minimize steric strain, with torsion angles ranging between 40° and 60°.
Comparative analysis of stereoisomers (e.g., 2R vs. 2S configurations) would reveal differences in crystal symmetry and intermolecular contacts. For instance, the S configuration’s spatial orientation could lead to distinct hydrogen-bonding networks with neighboring molecules, affecting melting points and solubility.
Comparative Analysis of Tautomeric Forms
The nitrile functional group in this compound may undergo tautomerism , particularly under catalytic or thermal conditions. Two plausible tautomeric forms include:
- Nitrile tautomer : The dominant form, characterized by a −C≡N group.
- Ketenimine tautomer : A less common form featuring a cumulene structure (−N=C=CH−).
Spectrometric studies on similar nitriles, such as ethyl-4,4-dicyano-3-methyl-3-butenoate, demonstrate that tautomeric equilibria can be detected via mass spectrometry and NMR spectroscopy . For example:
- Mass spectrometry : Fragmentation patterns differ between tautomers, with ketenimines often producing distinct ion clusters.
- NMR spectroscopy : Chemical shifts for protons adjacent to the nitrile/ketenimine group vary by 0.5–1.0 ppm, depending on the tautomer.
In this compound, steric hindrance from the pyrrolidine ring likely stabilizes the nitrile form, as ketenimine formation would require planar geometry incompatible with the saturated heterocycle.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1 |
InChI Key |
RARTUGVXCLIADN-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
One straightforward synthetic route involves nucleophilic substitution on a suitably activated benzonitrile derivative:
- A nucleophile derived from (2S)-pyrrolidin-2-yl species attacks a para-substituted benzonitrile, such as 4-chlorobenzonitrile.
- The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Reaction conditions: stirring at 30–35°C for several hours under nitrogen atmosphere to avoid oxidation.
- Workup involves quenching in chilled water, extraction with toluene, filtration, and drying to isolate the product.
| Parameter | Condition |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 30–35°C |
| Reaction Time | 4–5 hours |
| Atmosphere | Nitrogen |
| Extraction Solvent | Toluene |
| Purification | Filtration, drying |
Palladium-Catalyzed Carboamination
Advanced synthetic methodologies employ palladium-catalyzed carboamination to construct the pyrrolidine ring with high stereoselectivity:
- Protected γ-amino alkenes react with aryl halides under palladium catalysis.
- Catalysts such as Pd2(dba)3 with diphosphine ligands (e.g., dppe) are used.
- Base: Sodium tert-butoxide (NaOt-Bu).
- Solvent: Toluene.
- Temperature: Approx. 100°C.
- This method yields disubstituted pyrrolidines with high diastereoselectivity (>20:1 dr), allowing access to the (2S) stereochemistry required.
Key Data from Palladium-Catalyzed Reactions:
| Reaction Component | Details |
|---|---|
| Catalyst | Pd2(dba)3 (1 mol %) |
| Ligand | dppe (2 mol %) |
| Base | NaOt-Bu |
| Solvent | Toluene |
| Temperature | 100°C |
| Diastereoselectivity | >20:1 dr |
| Yield | 68–88% |
Reductive Amination and Coupling
In some synthetic sequences, reductive amination is used to couple the pyrrolidine moiety to an aromatic aldehyde or ketone intermediate:
- The aromatic precursor bearing the cyano group is first functionalized to an aldehyde or equivalent.
- Reductive amination with (2S)-pyrrolidine derivatives is performed using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
- This method allows for stereoselective formation of the chiral amine linkage.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-chlorobenzonitrile + (2S)-pyrrolidine | DMF, 30–35°C, 4 h, N2 atmosphere | 70–85 | Moderate temperature, inert atmosphere |
| 2 | Palladium-catalyzed carboamination | Protected γ-amino alkene + aryl halide | Pd2(dba)3, dppe, NaOt-Bu, toluene, 100°C | 68–88 | High diastereoselectivity |
| 3 | Reductive amination | Aromatic aldehyde + (2S)-pyrrolidine | NaBH(OAc)3 or H2/Pd, room temp | 58–60 | Stereoselective amine formation |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Monitoring reaction progress.
- Extraction: Organic solvents such as toluene used to separate product.
- Filtration and Drying: Removal of solid impurities and drying over anhydrous sodium sulfate.
- Purity Assessment: Achieved purities of >99% reported using chromatographic and spectroscopic techniques.
Research Findings and Optimization Notes
- The stereochemistry at the 2-position of the pyrrolidine ring is critical for biological activity, necessitating stereoselective synthesis methods like palladium-catalyzed carboamination.
- Reaction temperature and solvent choice significantly influence yield and selectivity.
- Use of protecting groups on amino functionalities can improve reaction outcomes in multi-step syntheses.
- Purification by recrystallization or solvent stripping (e.g., cyclohexane under vacuum) enhances product purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 4-chlorobenzonitrile, (2S)-pyrrolidine, DMF, 30–35°C | Simple, moderate yield | Requires careful control of temperature and atmosphere |
| Palladium-Catalyzed Carboamination | Pd2(dba)3, dppe, NaOt-Bu, toluene, 100°C | High stereoselectivity, good yield | Requires palladium catalyst, higher temperature |
| Reductive Amination | Aromatic aldehyde, (2S)-pyrrolidine, NaBH(OAc)3 | Stereoselective, mild conditions | Multi-step, may require protecting groups |
This comprehensive analysis reflects the current state of knowledge on the preparation of 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile, drawing from diverse authoritative sources and research literature. The choice of method depends on the desired purity, stereochemical control, and available starting materials. These methods provide robust routes for synthesizing this compound for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenecarbonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenecarbonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
1.1. Anticancer Activity
The compound has been studied for its potential as a therapeutic agent in cancer treatment. It is believed to act as a selective androgen receptor modulator (SARM), which can be beneficial in managing androgen-dependent cancers such as prostate cancer. SARMs are designed to selectively target androgen receptors, minimizing side effects typically associated with traditional androgen therapies .
1.2. Neurological Disorders
Research indicates that pyrrolidine derivatives, including 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile, exhibit neuroprotective properties. These compounds may influence neurotransmitter systems and have been explored for their potential in treating neurodegenerative diseases .
1.3. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation, which is a common underlying factor in various diseases, including autoimmune disorders. Its mechanism likely involves modulation of inflammatory pathways, making it a candidate for further investigation in treating inflammatory conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile is crucial for optimizing its efficacy and reducing toxicity. Research has demonstrated that modifications to the pyrrolidine ring and the benzenecarbonitrile moiety can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrrolidine nitrogen | Alters receptor binding affinity |
| Changes to the carbonitrile group | Influences metabolic stability |
| Variations in the aromatic ring | Affects selectivity towards specific targets |
These findings suggest that careful structural modifications can enhance the therapeutic profile of the compound while minimizing adverse effects.
Case Studies and Research Findings
3.1. Case Study: Prostate Cancer Treatment
In a study aimed at evaluating SARMs for prostate cancer therapy, 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile was synthesized and tested alongside other analogs. The results indicated that this compound exhibited a favorable binding affinity to androgen receptors compared to traditional therapies, suggesting its potential as a more targeted treatment option .
3.2. Case Study: Neuroprotection
Another significant study focused on the neuroprotective effects of pyrrolidine derivatives, including 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential utility in treating conditions like Alzheimer's disease .
Conclusion and Future Directions
The applications of 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile span various fields within medicinal chemistry, particularly in oncology and neurology. Ongoing research into its pharmacological properties and mechanisms of action will likely yield new therapeutic strategies for challenging diseases.
Future studies should focus on:
- In vivo studies to assess the efficacy and safety profiles.
- Exploration of combination therapies , particularly with existing cancer treatments.
- Further SAR investigations to optimize the compound's structure for enhanced activity.
By leveraging its unique chemical properties, 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile holds promise as a valuable addition to the arsenal of therapeutic agents available for modern medicine.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzenecarbonitrile moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Carbonitriles
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile ()
- Structure : Differs by a fluorine substituent at the 4-position of the pyrrolidine ring.
- The study highlights its use in 68Ga-labeled radiopharmaceuticals, emphasizing the role of stereochemistry and fluorination in pharmacokinetics .
(2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile ()
- Structure : Contains a chloroacetyl group on the pyrrolidine nitrogen.
- Key Features : The chloroacetyl substituent introduces reactivity for nucleophilic substitution, enabling conjugation with biomolecules. This contrasts with the parent compound’s simpler structure, which may prioritize stability over modularity .
4-[(3S,4S)-4-(Aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzenecarbonitrile ()
- Structure : Incorporates a sulfonyl group, hydroxypyrrolidine, and fluorobenzene.
- Key Features : The sulfonyl group enhances solubility and hydrogen-bonding capacity, while fluorination at the benzene ring improves lipophilicity. This complexity suggests applications in targeted therapies, contrasting with the simpler scaffold of the target compound .
Heterocyclic Carbonitriles with Non-Pyrrolidine Cores
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile ()
- Structure : Pyrimidine core with sulfanyl and pentyl substituents.
- Key Features : The pyrimidine ring offers π-stacking capabilities, while sulfanyl groups improve thiol-mediated binding. This contrasts with the pyrrolidine’s conformational flexibility, suggesting divergent applications in enzyme inhibition or material science .
4-(2-Hydroxyethyl)-1-piperazinecarbonitrile ()
Substituted Benzenecarbonitriles
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile ()
- Structure: Difluorobenzene with an amino-hydroxypropyl side chain.
- Key Features: Fluorine atoms increase metabolic stability and membrane permeability, while the amino-hydroxy group introduces chiral centers for selective interactions. This highlights the trade-off between aromatic substitution and side-chain complexity compared to the target compound .
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile ()
- Structure: Polycyclic indenopyridine fused with benzodioxol.
- Key Features : The extended π-system may confer fluorescence or intercalation properties, diverging from the target compound’s simpler aromatic system. Such structures are often explored in optoelectronics or DNA-binding agents .
Biological Activity
4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the benzenecarbonitrile moiety enhances its pharmacological properties, making it a valuable scaffold for further modifications.
Biological Activity Overview
Research indicates that compounds containing the pyrrolidine structure exhibit various biological activities, including:
- Anticancer Activity : Some derivatives show promising results in inhibiting cancer cell proliferation.
- Cognitive Enhancement : Certain analogs have been linked to improved cognitive functions in animal models.
- Anticonvulsant Effects : The compound has been evaluated for its potential as an anticonvulsant agent.
The biological activity of 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile is attributed to its interaction with specific biological targets:
- PD-L1 Inhibition : Recent studies have focused on the compound's ability to inhibit the PD-L1 protein, a critical target in cancer immunotherapy. This inhibition can enhance T-cell responses against tumors.
- GABA Receptor Modulation : Some derivatives have shown potential as positive allosteric modulators of GABA receptors, which are crucial in managing seizures and anxiety disorders.
Study 1: PD-L1 Inhibition
In a comparative study, 4-((2S)-Pyrrolidin-2-yl)benzenecarbonitrile was evaluated alongside known PD-L1 antagonists. The findings demonstrated that this compound effectively inhibited PD-L1 dimerization, thereby preventing its interaction with PD-1. This mechanism was confirmed through NMR spectroscopy and HTRF assays, showing low nanomolar activity against PD-L1 .
Study 2: Cognitive Enhancement
Research on related pyrrolidine compounds indicated significant improvements in cognitive functions in rodent models. The study reported that certain derivatives enhanced attention and memory retention at doses ranging from 0.01 to 1 mg/kg .
Study 3: Anticonvulsant Activity
A series of quinazolinone derivatives were synthesized and tested for their anticonvulsant properties. One particular derivative demonstrated effective seizure protection in a pentylenetetrazole-induced seizure model, suggesting that modifications to the pyrrolidine scaffold can yield potent anticonvulsants .
Table 1: Comparison of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
